7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Brand Name: Vulcanchem
CAS No.: 1363405-05-3
VCID: VC3199731
InChI: InChI=1S/C11H13ClN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
SMILES: C1CC1N2CCNC3=C2C=C(C=C3)Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

CAS No.: 1363405-05-3

Cat. No.: VC3199731

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline - 1363405-05-3

Specification

CAS No. 1363405-05-3
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name 6-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Standard InChI InChI=1S/C11H13ClN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Standard InChI Key BULULOJRUNTEJZ-UHFFFAOYSA-N
SMILES C1CC1N2CCNC3=C2C=C(C=C3)Cl
Canonical SMILES C1CC1N2CCNC3=C2C=C(C=C3)Cl

Introduction

Chemical Properties

Structural Characteristics

7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline features a bicyclic structure with a benzene ring fused to a partially saturated six-membered ring containing two nitrogen atoms. The compound has a cyclopropyl group attached to one of the nitrogen atoms, creating a tertiary amine, while the second nitrogen remains as a secondary amine. The chloro substituent at position 7 on the benzene ring provides additional functionality that can influence the compound's properties and potential interactions with biological targets.

Predicted Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted for 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₁₃ClN₂Based on structural analysis
Molecular Weight208.69 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar heterocyclic compounds
SolubilityLikely sparingly soluble in water; more soluble in organic solventsBased on structural features
LogP~2.8-3.2Estimated based on similar compounds
Melting Point~140-160°CEstimated from related structures

Computational Properties

Based on structural comparisons with similar compounds like 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline, the following computational properties can be inferred:

PropertyPredicted ValueComparison Reference
Hydrogen Bond Donors1Similar to 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Hydrogen Bond Acceptors2Based on the presence of two nitrogen atoms
Rotatable Bonds~1-2Based on structural analysis
Topological Polar Surface Area~20-25 ŲEstimated from similar heterocyclic structures
pKa (NH)~4.0-5.0Estimated based on similar secondary amines

Predicted Biological Activities

Potential ActivityMechanismStructural Basis
AntimicrobialInhibition of microbial cell wall synthesisHeterocyclic scaffold similar to known antimicrobials
CNS ActivityInteraction with neurotransmitter receptorsStructural similarity to known neuroactive compounds
Anti-inflammatoryModulation of inflammatory mediatorsHalogenated heterocycles often show this activity
AnticancerMultiple potential mechanismsChlorinated heterocycles have shown cytotoxic properties

The review on 1,2,3,4-tetrahydroisoquinoline analogs indicates that heterocyclic scaffolds similar to tetrahydroquinoxalines demonstrate diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline might exhibit similar therapeutic potential.

Structure-Activity Relationships

The specific structural features of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are likely to influence its biological activity profile:

  • The chloro substituent at position 7 may enhance lipophilicity and membrane permeability, potentially improving cellular uptake

  • The cyclopropyl group at position 1 could provide metabolic stability and influence receptor binding characteristics

  • The partially saturated heterocyclic ring provides conformational flexibility that may affect binding to biological targets

  • The secondary amine (NH) group provides a potential hydrogen bond donor site for interaction with biological receptors

These structure-activity relationships are consistent with findings from research on related heterocyclic compounds, which indicate that substitution patterns significantly influence biological activity profiles.

Analytical Characterization

Spectroscopic Identification

The spectroscopic profile of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline would likely include the following characteristic features:

Spectroscopic MethodExpected Key Features
¹H NMRSignals for cyclopropyl protons (0.5-1.0 ppm); methylene protons of tetrahydro ring (2.8-3.5 ppm); aromatic protons (6.5-7.2 ppm); NH signal (3.8-4.2 ppm)
¹³C NMRSignals for cyclopropyl carbons (6-10 ppm); methylene carbons (40-45 ppm); aromatic and quaternary carbons (115-150 ppm)
IRN-H stretching (3300-3400 cm⁻¹); aromatic C=C stretching (1450-1600 cm⁻¹); C-Cl stretching (700-800 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 208 (M⁺); fragment peaks reflecting loss of cyclopropyl group and other fragmentation patterns

Chromatographic Analysis

For purification and analysis, 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline would likely respond well to the following chromatographic conditions:

  • HPLC analysis using a C18 reverse-phase column with a gradient of acetonitrile/water

  • TLC analysis using silica gel plates with ethyl acetate/hexane or dichloromethane/methanol solvent systems

  • GC-MS analysis with appropriate temperature programming for this semi-volatile compound

Comparison with Similar Compounds

The structural and physicochemical properties of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be compared with related compounds to better understand its potential characteristics:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxalineC₁₁H₁₃ClN₂208.69 g/molBase compound-
7-Chloro-1,2,3,4-tetrahydroquinolineC₉H₁₀ClN167.63 g/molSingle nitrogen; no cyclopropyl group
7-CHLORO-1-CYCLOPROPYL-6-FLUORO-1,2,3,4-TETRAHYDROQUINOXALINEC₁₁H₁₂ClFN₂226.68 g/molAdditional fluoro substituent at position 6
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxalineC₁₁H₁₃FN₂192.23 g/molFluoro instead of chloro substituent

This comparison highlights the structural variations within this family of compounds and suggests how these differences might influence physical properties and biological activities.

Current Research and Future Directions

Research Gaps

Despite the potential importance of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, there appear to be significant gaps in the published literature regarding this specific compound. Future research priorities should include:

  • Comprehensive synthetic methodology development

  • Detailed structural characterization

  • Evaluation of biological activities, particularly in areas where similar compounds have shown promise

  • Investigation of structure-activity relationships through the synthesis of analogs with different substituents

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